5-Tert-butoxy-2-cyclopropoxybenzaldehyde
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Overview
Description
5-Tert-butoxy-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol It is a benzaldehyde derivative, characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-cyclopropoxybenzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group, such as a halide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Tert-butoxy-2-cyclopropoxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science:
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-cyclopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a cyclopropoxy group.
5-Tert-butyl-2-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
5-Tert-butoxy-2-cyclopropoxybenzaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity compared to other benzaldehyde derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-12-6-7-13(10(8-12)9-15)16-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
VOVJGFAHGIVKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
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